5-Amino-3-méthyl-1,2-oxazole-4-carboxamide

Vue d'ensemble

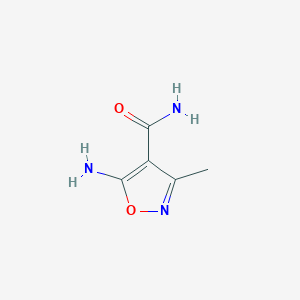

Description

5-amino-3-methyl-4-isoxazolecarboxamide is a heterocyclic compound with the molecular formula C5H7N3O2 It is a derivative of oxazole, a five-membered ring containing both nitrogen and oxygen atoms

Applications De Recherche Scientifique

5-amino-3-methyl-4-isoxazolecarboxamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated as a potential drug candidate for various diseases due to its unique chemical structure.

Mécanisme D'action

Mode of Action

It is known that the electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack .

Biochemical Pathways

It is suggested that the compound may be involved in DNA recognition elements

Result of Action

It is known that the compound is susceptible to nucleophilic fragmentation

Analyse Biochimique

Biochemical Properties

5-Amino-3-methyl-1,2-oxazole-4-carboxamide plays a pivotal role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with nucleophilic agents, leading to the fragmentation of the oxazole carboxamide bond

Cellular Effects

The effects of 5-Amino-3-methyl-1,2-oxazole-4-carboxamide on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of various signaling molecules, thereby altering cellular responses . Additionally, its impact on gene expression and metabolic pathways highlights its potential as a therapeutic agent in treating various diseases.

Molecular Mechanism

At the molecular level, 5-Amino-3-methyl-1,2-oxazole-4-carboxamide exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The electron density from the aryl amine in the compound is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack . This mechanism is essential for understanding how this compound influences biochemical reactions and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Amino-3-methyl-1,2-oxazole-4-carboxamide change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of various by-products that may affect cellular processes . Understanding these temporal effects is crucial for optimizing its use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of 5-Amino-3-methyl-1,2-oxazole-4-carboxamide vary with different dosages in animal models. At low doses, it has been shown to exhibit beneficial effects, such as modulating immune responses and reducing inflammation . At high doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. These studies provide valuable insights into the compound’s safety and efficacy in vivo.

Metabolic Pathways

5-Amino-3-methyl-1,2-oxazole-4-carboxamide is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, its interaction with nucleophilic agents can lead to the fragmentation of the oxazole carboxamide bond, affecting the overall metabolic pathway . Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of 5-Amino-3-methyl-1,2-oxazole-4-carboxamide within cells and tissues are critical for its biological activity. This compound interacts with specific transporters and binding proteins, influencing its localization and accumulation within cells . These interactions are crucial for understanding how the compound exerts its effects at the cellular level and optimizing its use in therapeutic applications.

Subcellular Localization

The subcellular localization of 5-Amino-3-methyl-1,2-oxazole-4-carboxamide is essential for its activity and function. This compound is directed to specific compartments or organelles within the cell, where it exerts its effects. Targeting signals and post-translational modifications play a crucial role in directing the compound to its site of action . Understanding these localization mechanisms is vital for optimizing the compound’s therapeutic potential and minimizing off-target effects.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-3-methyl-4-isoxazolecarboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-2-nitropropene with hydroxylamine to form the isoxazole ring, followed by subsequent functionalization to introduce the amino and carboxamide groups . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of 5-amino-3-methyl-4-isoxazolecarboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for maximizing yield and minimizing by-products .

Analyse Des Réactions Chimiques

Types of Reactions

5-amino-3-methyl-4-isoxazolecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while reduction can produce amines and other reduced forms of the compound .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Amino-3-methyl-1,2,4-oxadiazole: Similar in structure but contains an additional nitrogen atom in the ring.

3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: Combines oxazole and furazan rings, offering different chemical properties.

Uniqueness

5-amino-3-methyl-4-isoxazolecarboxamide is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity.

Activité Biologique

5-Amino-3-methyl-4-isoxazolecarboxamide (AMICA) is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

5-Amino-3-methyl-4-isoxazolecarboxamide is characterized by its isoxazole ring, which contributes to its biological activity. The molecular formula is , and its structure can be represented as follows:

1. Antimicrobial Properties

Research indicates that AMICA exhibits significant antimicrobial activity. A study demonstrated that derivatives of AMICA, such as 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide (HIX), showed promising results against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for these compounds were determined, highlighting their potential as antibacterial agents.

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| HIX | 32 | E. coli |

| HIX | 16 | S. aureus |

This table summarizes the effectiveness of HIX against selected bacterial strains, indicating a strong potential for further development as an antimicrobial agent .

2. Anti-inflammatory Activity

AMICA has been studied for its anti-inflammatory properties. In vitro experiments using human Caco-2 cells showed that low doses of HIX modulated the expression of inflammatory genes, such as IL-1B and TNF-α. The results suggested that AMICA could serve as a candidate for treating inflammatory conditions.

| Gene | Expression Change (Fold) | Treatment |

|---|---|---|

| IL-1B | +2.5 | HIX |

| TNF-α | -1.8 | Leflunomide |

The data indicate that AMICA's mechanism involves the modulation of key inflammatory pathways, making it a candidate for autoimmune disease therapies .

3. Anticancer Properties

The potential anticancer effects of AMICA have also been explored. Studies have shown that derivatives can inhibit the proliferation of cancer cell lines, such as A549 (lung cancer) and Jurkat (T-cell leukemia). The compounds induced apoptosis through upregulation of pro-apoptotic markers.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 15 | Apoptosis induction |

| Jurkat | 10 | Caspase activation |

These findings suggest that AMICA derivatives may be developed into anticancer agents due to their ability to trigger apoptotic pathways .

The biological activity of AMICA is attributed to its interaction with various biomolecules:

- Enzyme Inhibition: AMICA can inhibit enzymes involved in inflammatory pathways, leading to reduced production of pro-inflammatory cytokines.

- Gene Modulation: It alters gene expression profiles in immune cells, impacting cellular responses to inflammation and infection.

- Cell Signaling: The compound influences cell signaling pathways, affecting cell proliferation and apoptosis.

Case Study 1: In Vitro Gene Modulation

A study conducted on human Caco-2 cells treated with HIX revealed significant changes in gene expression related to inflammation. The results indicated that HIX could modify the expression levels of several key inflammatory cytokines, supporting its potential use in treating inflammatory diseases .

Case Study 2: Anticancer Efficacy in Animal Models

In vivo studies using mouse models demonstrated that AMICA derivatives significantly reduced tumor growth compared to control groups. The mechanisms involved were linked to enhanced apoptosis and inhibition of cancer cell proliferation .

Propriétés

IUPAC Name |

5-amino-3-methyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-2-3(4(6)9)5(7)10-8-2/h7H2,1H3,(H2,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDSCHAHLJUDMHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377216 | |

| Record name | 5-Amino-3-methyl-1,2-oxazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35261-06-4 | |

| Record name | 5-Amino-3-methyl-1,2-oxazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.